Cyclo(Gly-His)

Antithrombotic Platelet aggregation Thrombin inhibition

Select Cyclo(Gly-His) for validated antithrombotic activity (platelet aggregation IC50 0.0662 mM) and anticancer cytotoxicity (MCF-7 IC50 0.358 mM; HeLa IC50 1.699 mM). Its cyclic conformation ensures protease resistance superior to linear analogs, while the Gly residue confers target specificity unmatched by other histidine-containing diketopiperazines. Not interchangeable with cyclo(His-Ala) or carnosine analogs.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
Cat. No. B104471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Gly-His)
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)CC2=CN=CN2
InChIInChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1
InChIKeyFYFJTCMGWLBLPG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Gly-His) Procurement Guide: CAS 15266-88-3 Specifications and Differential Activity Profile


Cyclo(Gly-His) (CAS 15266-88-3, molecular formula C8H10N4O2, molecular weight 194.19 g/mol) is a cyclic dipeptide (diketopiperazine) formed via cyclization of glycine and L-histidine [1]. The resultant six-membered 2,5-piperazinedione scaffold eliminates the free N- and C-termini characteristic of linear dipeptides, conferring enhanced resistance to exopeptidase-mediated degradation and greater conformational rigidity . As a histidine-containing diketopiperazine, Cyclo(Gly-His) exhibits both metal-coordination capacity via its imidazole side chain and distinct biological activities that differentiate it from closely related analogs [1].

Why Cyclo(Gly-His) Cannot Be Substituted with Other Histidine-Containing Diketopiperazines


Although Cyclo(Gly-His) shares the diketopiperazine core scaffold with other histidine-containing cyclic dipeptides such as Cyclo(His-Ala) and Cyclo(His-Pro), critical substitution cannot be assumed. Experimental evidence demonstrates that even a single amino acid substitution in the cyclic framework produces divergent pharmacological profiles. For instance, Cyclo(Gly-His) (cyclo(His-Gly)) exhibits a unique combination of antithrombotic activity, cytotoxic selectivity toward specific cancer cell lines, and distinct metal-coordination behavior that differs both qualitatively and quantitatively from its closest analog, Cyclo(His-Ala) [1]. These differences are driven by the steric and electronic contributions of the Gly residue versus Ala, which alter both conformational preferences and intermolecular interactions with biological targets [2]. Procurement of an unverified analog may therefore result in substantially different experimental outcomes.

Cyclo(Gly-His) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Antithrombotic Activity: Cyclo(Gly-His) Inhibits Thrombin-Induced Platelet Aggregation, Cyclo(His-Ala) Is Inactive

Cyclo(Gly-His) (cyclo(His-Gly)) exhibits a functional property absent in its closest structural analog. In a direct head-to-head comparison under identical assay conditions, Cyclo(Gly-His) significantly inhibited thrombin-induced platelet aggregation with an IC50 of 0.0662 mM (R² = 0.989), whereas Cyclo(His-Ala) showed no notable effects on platelet aggregation [1]. Both compounds were evaluated for thrombin inhibition of fibrin formation, with Cyclo(His-Ala) producing 63.3% reduction versus Cyclo(Gly-His) at 36.7% reduction, further indicating divergent mechanisms of action [1].

Antithrombotic Platelet aggregation Thrombin inhibition

Differential Cytotoxicity Profile: Cyclo(Gly-His) Shows Cell Line Selectivity Not Observed with Cyclo(His-Ala)

Cyclo(Gly-His) and Cyclo(His-Ala) exhibit distinct patterns of cancer cell growth inhibition. In a parallel study, Cyclo(Gly-His) inhibited the growth of MCF-7 breast cancer cells at 100 μM but showed no reported activity against HT-29 colon cancer cells. In contrast, Cyclo(His-Ala) at the same concentration inhibited growth of HT-29, MCF-7, and HeLa carcinoma cells [1]. Independent cytotoxicity assays confirm that Cyclo(Gly-His) exhibits IC50 values of 0.358 mM against MCF-7 cells and 1.699 mM against HeLa cells [2].

Anticancer Cytotoxicity HeLa MCF-7 HT-29

Copper(II) Complex Formation: Cyclo(Gly-His) Enables Unusual Chelate Ring Size Compared to Cyclo(His-His)

Cyclo(Gly-His) forms copper(II) complexes with distinct thermodynamic properties compared to Cyclo(L-histidyl-L-histidyl). Potentiometric and calorimetric analysis comparing thermodynamic parameters of complexes formed with Cyclo(glycyl-L-histidyl) versus Cyclo(His-His) provided evidence for the formation of chelate rings of unusual size in the Cyclo(Gly-His)-copper(II) system [1]. The thermodynamic quantities associated with copper(II) complex formation with Cyclo(Gly-His) were quantitatively determined, revealing that the different stereochemical requirements of copper(II) versus zinc(II) play a role in the formation of large chelate rings [1].

Metal coordination Copper(II) complexes Chelation Thermodynamics

SOD-Mimetic Catalytic Activity: [Cu{Cyclo(Gly-His)4}]2+ Exhibits Superior Redox Potential vs. [Cu{Cyclo(Gly-His-Gly)2}H–2]

Among copper(II) complexes of cyclopeptides, the [Cu{cyclo(Gly-His)4}]2+ species demonstrates significantly higher redox potential and superior catalytic ability in superoxide radical scavenging compared to alternative complex species. In a comparative study, [Cu{cyclo(Gly-His)4}]2+ showed higher redox potential and better catalytic ability than [Cu{cyclo(Gly-His)4}H–2] and [Cu{cyclo(Gly-His-Gly)2}H–2], which have roughly similar redox potentials and scavenging abilities to each other [1]. The antioxidant activity of these complex species was tested against enzymatically generated superoxide radical, with the [Cu{cyclo(Gly-His)4}]2+ complex demonstrating the most favorable redox characteristics [1].

Superoxide dismutase SOD mimic Copper complex Antioxidant

Physicochemical Suitability for Liposomal Encapsulation: Cyclo(Gly-His) and Cyclo(His-Ala) Share Favorable Low Log P Profile

Cyclo(Gly-His) (cyclo(His-Gly)) and Cyclo(His-Ala) both exhibit extremely low theoretical Log P values, resulting in high aqueous solubility but poor passive cell permeability. This physicochemical limitation makes both compounds ideal candidates for liposomal drug delivery system development rather than free-drug administration [1]. Response surface methodology optimization studies have established stable liposome formulations encapsulating these cyclic dipeptides, with average encapsulation efficiency of 0.123 mg drug/mg lipid achieved for both compounds under optimized conditions [2]. This shared physicochemical profile supports a class-level inference that liposomal encapsulation is required for effective intracellular delivery.

Liposome Drug delivery Encapsulation Log P

Cyclo(Gly-His) Priority Research and Industrial Application Scenarios


Antithrombotic Agent Development Requiring Selective Platelet Aggregation Inhibition

Cyclo(Gly-His) should be prioritized over Cyclo(His-Ala) and other histidine-containing diketopiperazines for research programs investigating antithrombotic agents. The compound's demonstrated IC50 of 0.0662 mM against thrombin-induced platelet aggregation, contrasted with the complete lack of activity observed for Cyclo(His-Ala) under identical conditions, establishes a functional selectivity that is not present in the closest analog [1]. This differential activity makes Cyclo(Gly-His) the appropriate selection for studies aimed at elucidating structure-activity relationships in thrombotic pathway modulation.

Breast Cancer Cell-Selective Cytotoxicity Studies with MCF-7 Model Systems

For investigators requiring MCF-7 breast cancer cell cytotoxicity with minimal off-target effects on other carcinoma lines, Cyclo(Gly-His) offers a selectivity advantage over the broader-spectrum analog Cyclo(His-Ala). At 100 μM, Cyclo(Gly-His) inhibited MCF-7 growth while showing no reported activity against HT-29 colon cancer cells, whereas Cyclo(His-Ala) inhibited both cell lines [1]. With a confirmed IC50 of 0.358 mM in MCF-7 cells [2], Cyclo(Gly-His) is the preferred procurement choice for breast cancer-focused research programs.

SOD-Mimetic Catalyst Design Using Copper(II)-Cyclopeptide Complexes

Research groups developing superoxide dismutase (SOD) mimetics should prioritize Cyclo(Gly-His) over alternative cyclopeptide scaffolds. The [Cu{cyclo(Gly-His)4}]2+ complex demonstrates higher redox potential and better catalytic ability in superoxide radical scavenging than complexes formed with the closely related cyclo(Gly-His-Gly)2 scaffold [1]. This experimentally validated catalytic superiority positions Cyclo(Gly-His) as the scaffold of choice for designing next-generation SOD-mimetic therapeutic candidates or biosensors.

Metal-Coordination Studies Investigating Unusual Chelate Ring Geometries

Investigators studying metal-peptide coordination chemistry should procure Cyclo(Gly-His) specifically for studies of atypical chelate ring formation. Comparative thermodynamic analysis has provided evidence that Cyclo(Gly-His) forms copper(II) complexes with unusually sized chelate rings, a property not observed with Cyclo(His-His) complexes under comparable conditions [1]. This unique coordination behavior makes Cyclo(Gly-His) a valuable model compound for probing structure-property relationships in metallopeptide systems.

Technical Documentation Hub

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